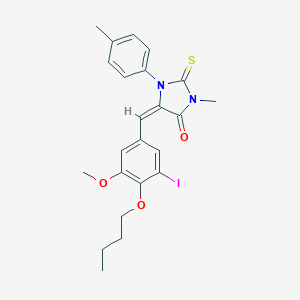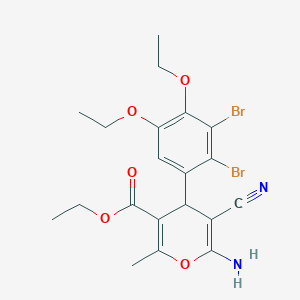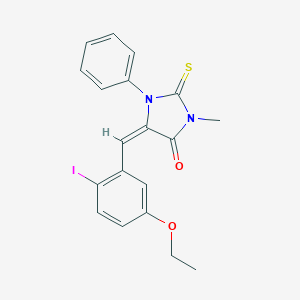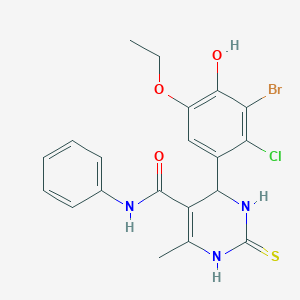
(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine” is a specialty product used for proteomics research . It has a molecular formula of C13H13BrN2 and a molecular weight of 277.16 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 3-(Aminomethyl)pyridine and 4-Bromobenzaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H13BrN2 .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
(4-Bromo-benzyl)-pyridin-3-ylmethyl-amine, due to its structural features, can potentially serve as a significant precursor or intermediate in various chemical syntheses and catalytic processes. For instance, in the realm of C-N bond forming cross-coupling reactions, the utility of aromatic, heterocyclic, and aliphatic amines, including benzylamines and pyridines, is extensively documented. These compounds engage in reactions with aryl iodides, bromides, and chlorides in copper-mediated systems. Such processes underscore the importance of aromatic amines in the development of recyclable catalyst systems, highlighting their role in sustainable and green chemistry (M. Kantam et al., 2013). Furthermore, the interaction of these compounds with various nucleophiles leads to a broad spectrum of acyclic, cyclic, and heterocyclic compounds, demonstrating their versatility in organic synthesis (I. Kamneva et al., 2018).
Photochromism
Additionally, the structural analogs of this compound, particularly those involving benzylpyridines, have been explored for their photochromic properties. These studies offer insights into the potential of such compounds in photon-based electronics, driven by their solid-state photochromic activity and minimal structural alterations during photoreactions (P. Naumov, 2006).
Drug Synthesis Potential
In the domain of drug development, heterocyclic N-oxides derived from pyridine, showcasing relevance to this compound, have underscored their potential in medicinal chemistry. These compounds exhibit significant bioactivity, including anticancer, antibacterial, and anti-inflammatory properties, positioning them as key intermediates in the synthesis of novel therapeutics (Dongli Li et al., 2019).
Electroluminescence and Optoelectronic Applications
Explorations into quinazolines and pyrimidines, closely related to the chemical space of this compound, have revealed their applicability in optoelectronic materials. These investigations highlight the luminescent and electroluminescent properties of such compounds when incorporated into π-extended conjugated systems. This research paves the way for their use in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (G. Lipunova et al., 2018).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBVNWAMLAQRLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241460 |
Source


|
| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
510723-60-1 |
Source


|
| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-bromo-5-ethoxy-4-isopropoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B316055.png)
![4-{(3-chloro-4,5-dimethoxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316056.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B316057.png)
![5-[4-(Benzyloxy)-3-ethoxy-5-iodobenzylidene]-1-(4-ethoxyphenyl)-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B316058.png)
![ethyl 2-[[(Z)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B316059.png)
![2-{2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B316065.png)
![6-amino-4-[2,3-dibromo-4-(cyanomethoxy)-5-ethoxyphenyl]-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B316066.png)
![6-(3-bromo-5-chloro-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B316067.png)

![methyl 2-(2-bromo-5-ethoxy-4-methoxybenzylidene)-5-(3-ethoxy-4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B316069.png)

![4-[(2-(acetyl-2,5-dichloroanilino)-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]-2-chloro-6-ethoxyphenyl acetate](/img/structure/B316071.png)
